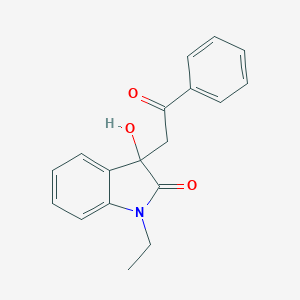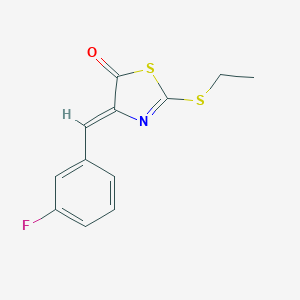
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one, also known as EHPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EHPI is a derivative of indolin-2-one and has been synthesized using various methods.
Mecanismo De Acción
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes, including cell proliferation, apoptosis, and differentiation. Inhibition of GSK-3β by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. This compound has also exhibited antioxidant activity and has been shown to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For 1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one research include investigating its efficacy in combination with other drugs, exploring its potential applications in other diseases, and optimizing its synthesis method to improve its yield and purity.
Conclusion:
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. This compound inhibits the activity of GSK-3β, leading to the activation of the Wnt/β-catenin signaling pathway and various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Future research should focus on further exploring its potential therapeutic applications and optimizing its synthesis method.
Métodos De Síntesis
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Pomeranz-Fritsch reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a catalyst. The Gewald reaction involves the reaction of an α-cyanoester, a ketone, and elemental sulfur in the presence of a base. The Pomeranz-Fritsch reaction involves the cyclization of a β-ketoamide with an arylamine in the presence of a Lewis acid. The synthesis of this compound using the Gewald reaction has been reported to be the most efficient and cost-effective method.
Aplicaciones Científicas De Investigación
1-Ethyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and reduce inflammation. This compound has also exhibited antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C18H17NO3 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
1-ethyl-3-hydroxy-3-phenacylindol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-2-19-15-11-7-6-10-14(15)18(22,17(19)21)12-16(20)13-8-4-3-5-9-13/h3-11,22H,2,12H2,1H3 |
Clave InChI |
OELBWGPKJUXMFZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307605.png)
![6-(1,3-Benzodioxol-5-yl)-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307606.png)

![7-Acetyl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307609.png)
![4-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B307612.png)
![4-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl butanoate](/img/structure/B307613.png)
![[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307617.png)
![7-Butyryl-6-(5-methyl-2-furyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307620.png)
![3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-1'-cyclopentane](/img/structure/B307621.png)
![[6-(2-ethoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307622.png)
![6-[4-(Allyloxy)phenyl]-7-butyryl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307623.png)
![7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307625.png)
![4-(4-oxocyclohexa-2,5-dien-1-ylidene)-2-[3-(trifluoromethyl)phenyl]-3H-phthalazin-1-one](/img/structure/B307627.png)
![1-[6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one](/img/structure/B307628.png)